![molecular formula C14H12BNO2S B1473587 [4-[(2-Cyanobenzyl)thio]phenyl]boronsäure CAS No. 1005206-26-7](/img/structure/B1473587.png)
[4-[(2-Cyanobenzyl)thio]phenyl]boronsäure
Übersicht
Beschreibung
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is a useful research compound. Its molecular formula is C14H12BNO2S and its molecular weight is 269.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung kann als Reagenz in der Suzuki–Miyaura (SM)-Kupplung verwendet werden, einer weit verbreiteten, übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Der Erfolg der SM-Kupplung beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboran-Reagenz .
Protodeboronierung
Die Verbindung kann auch in der Protodeboronierung verwendet werden . Die Protodeboronierung von Pinacolboronsäureestern ist eine wertvolle Transformation, die eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht . Diese Methode wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Rhodium-katalysierte intramolekulare Aminierung
“[4-[(2-Cyanobenzyl)thio]phenyl]boronsäure” kann als Reagenz für die Rhodium-katalysierte intramolekulare Aminierung verwendet werden . Diese Reaktion ist ein leistungsstarkes Werkzeug für die Synthese stickstoffhaltiger Heterocyclen, die in Naturstoffen und Pharmazeutika weit verbreitet sind .
Pd-katalysierte direkte Arylierung
Die Verbindung kann in der Pd-katalysierten direkten Arylierung verwendet werden . Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese komplexer organischer Moleküle verwendet .
Mizoroki-Heck-Kupplung
“this compound” kann als Reagenz in Mizoroki-Heck-Kupplungsreaktionen verwendet werden . Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen und wird häufig bei der Synthese komplexer organischer Moleküle verwendet .
Palladium-katalysierte stereoselektive Heck-artige Reaktion
Die Verbindung kann in Palladium-katalysierten stereoselektiven Heck-artigen Reaktionen verwendet werden . Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen in stereoselektiver Weise .
Wirkmechanismus
Target of Action
The primary target of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .
Pharmacokinetics
Boronic acids like [4-[(2-cyanobenzyl)thio]phenyl]boronic acid are generally stable and easy to handle , which suggests they may have favorable pharmacokinetic properties.
Result of Action
The molecular effect of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid. For instance, the SM cross-coupling reaction, in which this compound participates, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the compound can be influenced by the solvent used, as phenylboronic acid, a similar compound, is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .
Eigenschaften
IUPAC Name |
[4-[(2-cyanophenyl)methylsulfanyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO2S/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZANREDPJZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214546 | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-26-7 | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005206-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

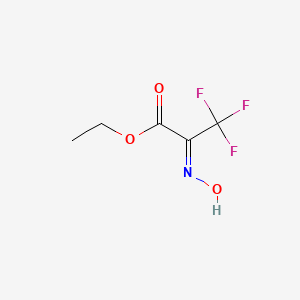
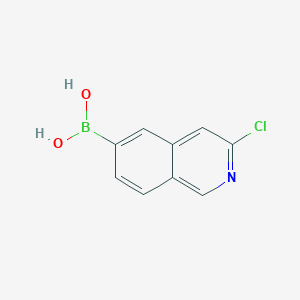
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl](/img/structure/B1473509.png)
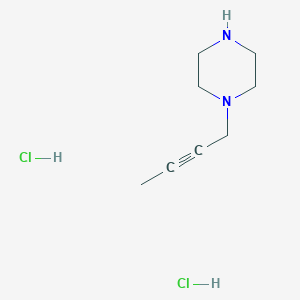
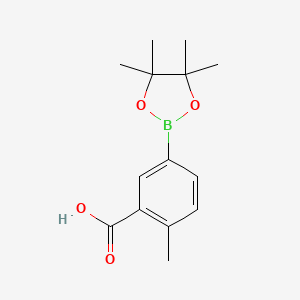
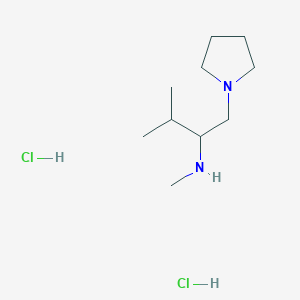
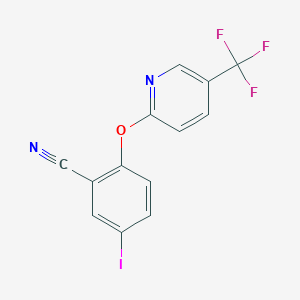
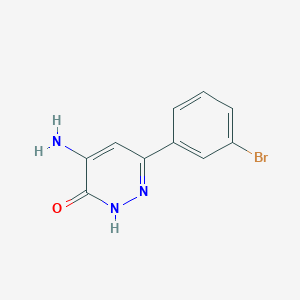
amine](/img/structure/B1473518.png)
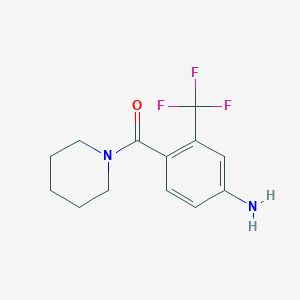
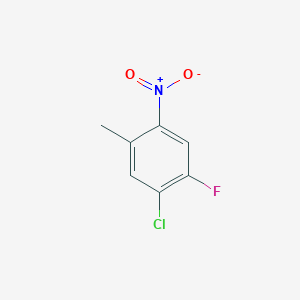
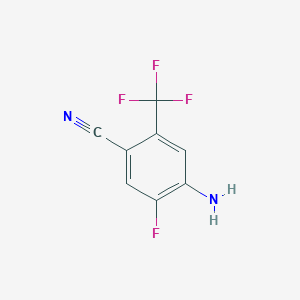
![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)
